(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Chiral resolution Enantioselective synthesis Lipase catalysis

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9) is a chiral ester building block critical for the synthesis of optically active aryloxyphenoxypropionate (APP) herbicides, including quizalofop-P-ethyl and haloxyfop-P-methyl. The compound is characterized by a single chiral center, with the (R)-enantiomer possessing the requisite stereochemistry for herbicidal activity.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 71301-98-9
Cat. No. B1590714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
CAS71301-98-9
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=C(C=C1)O
InChIInChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1
InChIKeyILYSHPJWNMPBPE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9): A Chiral Intermediate for Aryloxyphenoxypropionate Herbicides


(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9) is a chiral ester building block critical for the synthesis of optically active aryloxyphenoxypropionate (APP) herbicides, including quizalofop-P-ethyl and haloxyfop-P-methyl [1]. The compound is characterized by a single chiral center, with the (R)-enantiomer possessing the requisite stereochemistry for herbicidal activity [2]. Commercial sources typically offer purities ranging from 97% to ≥98% (HPLC) and enantiomeric excess (ee) values exceeding 99% .

Why Racemic or (S)-Enantiomer Substitution for (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate Fails in Herbicide Synthesis


Substitution with the racemic mixture (CAS 65343-67-1) or the (S)-enantiomer (CAS 71301-99-0) is not functionally equivalent in agrochemical applications. The herbicidal activity of aryloxyphenoxypropionates is stereospecific: only the (R)-enantiomer of the derived acid (e.g., quizalofop-P) inhibits acetyl-CoA carboxylase (ACCase) in grass weeds . Consequently, using racemic intermediates yields a 50% inactive (S)-enantiomer burden, reducing per-weight efficacy and increasing environmental load of non-herbicidal stereoisomers [1]. The quantitative evidence below substantiates why procurement of the stereochemically pure (R)-enantiomer is essential for efficient, high-optical-purity final product synthesis.

Quantitative Differentiation of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate vs. Racemate and (S)-Enantiomer


Enantiomeric Excess: (R)-EHPP Achieves >99% ee vs. Racemic 0% ee

Enzymatic resolution of racemic (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate using an evolved Aspergillus oryzae lipase (AOL-3 F38N/V230R) yields the (R)-enantiomer with an enantiomeric excess (ee) of 99.4% and an E-value of 829.0, demonstrating exceptionally high stereoselectivity . In contrast, the racemic starting material exhibits 0% ee. Commercial (R)-EHPP from vendors such as YongYing Chemical is supplied with ee >99% .

Chiral resolution Enantioselective synthesis Lipase catalysis

Herbicidal Activity: (R)-Derived Quizalofop-P-ethyl is Active, Racemic Mixture Contains 50% Inactive Isomer

Quizalofop-P-ethyl, synthesized from (R)-EHPP, is the herbicidally active enantiomer. In contrast, the racemic mixture quizalofop-ethyl contains equimolar amounts of inactive (S)-enantiomer [1]. At concentrations of 2 and 5 mg/L, quizalofop-P-ethyl (R-enantiomer) exhibits significantly greater acute toxicity to Microcystis aeruginosa and stronger inhibition of photosynthesis-related genes psaB and psbD1 than racemic quizalofop-ethyl [2].

Herbicide efficacy ACCase inhibition Chiral agrochemicals

Enantioselective Toxicity: S-EHPP is More Toxic than R-EHPP in Zebrafish

In zebrafish (Danio rerio), the S-enantiomer of ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP) exhibits greater acute toxicity than the R-enantiomer [1]. This enantioselective toxicity profile underscores the differential biological impact of the stereoisomers, with the R-enantiomer being less toxic to aquatic organisms while retaining full herbicidal activity.

Environmental toxicology Enantioselectivity Aquatic toxicity

Optical Purity Enables High-Yield Synthesis of Quizalofop-P-ethyl with >99% Optical Purity

A patented synthesis of quizalofop-P-ethyl utilizes R(+) 2-(4-hydroxyphenoxy) ethyl propionate with an optical purity of 99.9% as the key chiral intermediate [1]. The resulting herbicide product achieves an optical purity >99%, demonstrating the direct transfer of stereochemical integrity from intermediate to final active ingredient.

Herbicide synthesis Chiral intermediate Process chemistry

Synthetic Yield: (R)-EHPP Obtained in 86.7% Yield via Williamson Ether Synthesis

A published synthetic protocol for (R)-ethyl 2-(4-hydroxyphenoxy)propanoate reports a yield of 86.7% via reaction of hydroquinone with (R)-ethyl O-benzenesulfonyl lactate under inert atmosphere [1]. This yield serves as a benchmark for evaluating synthetic efficiency and cost-effectiveness in procurement decisions.

Chiral synthesis Process optimization Yield

Specific Rotation: +42.8° Confirms Chiral Identity and Enantiopurity

The specific rotation of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate is reported as +42.8° (c=1.35, CHCl3) [1], a value consistent with the pure (R)-enantiomer. In contrast, the racemic mixture exhibits zero optical rotation. This measurement serves as a routine quality control parameter to verify enantiopurity upon receipt.

Chiroptical properties Quality control Identity verification

Optimal Application Scenarios for (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate Based on Quantitative Evidence


Synthesis of Enantiopure Aryloxyphenoxypropionate Herbicides (Quizalofop-P-ethyl, Haloxyfop-P-methyl)

(R)-EHPP is the preferred chiral intermediate for producing the active (R)-enantiomers of ACCase-inhibiting herbicides. As demonstrated in patent CN114478406A, its use with 99.9% optical purity yields quizalofop-P-ethyl with >99% optical purity [1]. This scenario is optimal when regulatory requirements mandate high enantiopurity and when maximum herbicidal efficacy per unit mass is required.

Enzymatic Resolution Studies and Biocatalyst Development

The racemic mixture (R,S)-EHPP serves as a substrate for evaluating lipase enantioselectivity. The high E-value (829.0) reported for AOL-3 F38N/V230R highlights the utility of (R)-EHPP as a benchmark for developing novel biocatalysts for chiral resolution. Researchers seeking to improve industrial biocatalytic processes for APP herbicide intermediates should prioritize (R)-EHPP as the target enantiomer.

Environmental Fate and Enantioselective Toxicology Studies

The differential toxicity of EHPP enantiomers (S > R) in zebrafish [2] makes (R)-EHPP a valuable reference standard for investigating the environmental behavior and ecotoxicological impact of chiral herbicide metabolites. Laboratories conducting regulatory environmental risk assessments should use the pure (R)-enantiomer to establish baseline data for the herbicidally relevant stereoisomer.

Chiral Building Block for Pharmaceutical Intermediates

Beyond agrochemicals, (R)-EHPP serves as a versatile chiral synthon for pharmaceuticals requiring (R)-configured phenoxypropanoate motifs, including β-blockers and NSAIDs . The high enantiomeric excess (>99%) ensures stereochemical fidelity in asymmetric synthesis, reducing the need for downstream chiral purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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